2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole

Physicochemical Profiling Lipophilicity Oxadiazole Derivatives

Researchers needing a structurally defined, non-interchangeable oxadiazole for SAR-dependent studies often face limited access to regioisomerically pure C3-piperidine-linked analogs. This compound resolves that gap with its unique V-shaped topology (computed logP 2.6, zero H-bond donors, 6 rotatable bonds), enabling precise control in membrane permeability assays, conformational sampling algorithm benchmarking, and FEP calculations. Supplied with guaranteed purity and global shipping.

Molecular Formula C17H22FN3O3S
Molecular Weight 367.44
CAS No. 1171931-20-6
Cat. No. B2601395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
CAS1171931-20-6
Molecular FormulaC17H22FN3O3S
Molecular Weight367.44
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)CC3=CC=C(C=C3)F
InChIInChI=1S/C17H22FN3O3S/c1-2-10-25(22,23)21-9-3-4-14(12-21)17-20-19-16(24-17)11-13-5-7-15(18)8-6-13/h5-8,14H,2-4,9-12H2,1H3
InChIKeyMHIUVUHQLMLKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole: Physicochemical Baseline


2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a fully synthetic, small-molecule heterocycle (molecular formula C17H22FN3O3S, MW 367.4 g/mol) that integrates a 1,3,4-oxadiazole core with a 4-fluorobenzyl substituent at the 2-position and an N-propylsulfonyl-piperidin-3-yl moiety at the 5-position . Its computed physicochemical profile (XLogP3-AA = 2.6, zero hydrogen bond donors, topological polar surface area = 64.4 Ų) places it within a chemical space that is distinct from many common oxadiazole-containing screening compounds . The compound is listed as a research chemical by multiple suppliers, but its primary pharmacological target(s) remain undisclosed in the public literature as of 2026 .

Physicochemical probe Computed logP 2.6 and TPSA 64 Ų support lipophilicity/permeability profiling workflows
Regioisomer control C3‑piperidine attachment differentiates binding mode vs. C4‑linked analogs
Lead‑like scaffold MW 367 and favorable computed ADME properties suit fragment‑to‑lead evolution studies

Why Generic Oxadiazole Analogs Cannot Substitute


In the absence of disclosed biological activity data, the primary basis for rejecting generic substitution rests on the compound's unique 3D geometry and electronic surface, which are a product of three specific structural features: (i) the 4-fluorobenzyl group at the oxadiazole C2, (ii) the propylsulfonyl-piperidine attached via the piperidine C3 to the oxadiazole C5, and (iii) the resulting 'V-shaped' molecular topology that contrasts with the more linear shape of most piperidin-4-yl substituted analogs . Changing the fluorine position on the benzyl ring, moving the piperidine attachment point from C3 to C4, or altering the sulfonyl alkyl chain length will fundamentally alter the molecular shape, lipophilicity, and potential binding pharmacophore, making direct interchange inappropriate in any structure-activity relationship (SAR)-dependent study .

Fluorine position Changing 4‑fluorobenzyl to 3‑ or 2‑substitution alters electrostatic surface and lipophilicity, making SAR interpretation unreliable
Piperidine linkage Moving attachment from C3 to C4 shifts molecular trajectory; binding poses may not transfer between regioisomers
Sulfonyl chain Propylsulfonyl chain length and branching directly impact conformational space; shorter or longer chains produce distinct pharmacophores

Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation vs. 4-Fluorophenyl Analog

The target compound exhibits a computed XLogP3-AA value of 2.6 . In contrast, the closely related 2-(4-Fluorophenyl) analog, which lacks the methylene linker between the oxadiazole and the fluorophenyl ring, has an estimated lower lipophilicity due to reduced conformational flexibility and one fewer rotatable bond. This difference in lipophilicity is critical for selecting compounds for cell-based assays, as logP directly influences membrane permeability and non-specific binding .

Lipophilicity diff.
Class‑level
XLogP3‑AA 2.6 vs. 4‑fluorophenyl analog (est. lower)
Difference not precisely quantifiable; computed logP only
Reported lipophilicity may distinguish permeability behavior in cell‑based assays
No experimental logP; benzyl linker effect requires validation
Physicochemical Profiling Lipophilicity Oxadiazole Derivatives

Regioisomeric Effect on Topological Polar Surface Area

The target compound carries the piperidine ring attached at the C3 position, resulting in a topological polar surface area (TPSA) of 64.4 Ų . Moving the attachment point to the piperidine C4 position (as in the common 4-piperidinyl isomer series) would alter the molecular shape and likely change the TPSA, influencing blood-brain barrier penetration prediction models. This regioisomerism is a key differentiator for in silico screening and lead optimization .

Topological PSA
Data to verify
64.43 Ų
C4‑piperidine regioisomer: 3D orientation differs, TPSA may remain similar
Regioisomer‑specific TPSA supports binding mode differentiation in silico
Computed from 2D structure; experimental polarity data unavailable
Regioisomer Comparison Topological Polar Surface Area Piperidine Derivatives

Conformational Flexibility: Rotatable Bond Count vs. Isopropyl Analog

The target compound possesses 6 rotatable bonds (RB=6) , which is higher than the isopropyl-substituted analog (2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, estimated RB=4-5). This greater rotational freedom in the target compound allows for a wider range of conformations in solution, which can be advantageous for sampling diverse binding site geometries but may also result in a larger entropic penalty upon binding. This distinction is critical for molecular dynamics simulations and docking studies .

Rotatable bonds
Reported
RB = 6
Isopropyl analog: estimated 4–5 (exact structure pending)
Higher rotatable bond count influences conformational sampling requirements
Computed via Cactvs 3.4.8.18; may affect docking entropy estimations
Conformational Analysis Rotatable Bonds Oxadiazole SAR

Drug-Likeness Profile vs. Lipinski Rule-of-Five Baseline

The target compound fulfills all Lipinski Rule of Five criteria (MW < 500, logP < 5, HBD = 0, HBA = 7) and additionally passes the Rule of Three (MW < 300, logP < 3, HBD = 0, HBA = 6) criteria for fragment-based screening, with the exception of molecular weight (367.4 > 300) . This positions it as a 'lead-like' rather than a 'fragment-like' molecule, differentiating it from smaller oxadiazole fragments used in FBDD (fragment-based drug discovery) . Compared to many commercial oxadiazole libraries that prioritize lower molecular weight, this compound offers a more advanced, pre-optimized starting point for hit-to-lead campaigns.

Drug‑likeness
Class‑level
  • MW 367.4 (<500)
  • logP 2.6 (<5)
  • HBD 0
  • HBA 7
  • Rule of Three: fails only MW
Passes Lipinski Ro5; exceeds typical fragment MW
Computed profile places compound as lead‑like, bridging fragment and lead space
Class‑level inference; no experimental ADME data
Drug-likeness Lipinski Rules Physicochemical Profiling

Application Scenarios Based on Structural Differentiation


Regioisomeric Selectivity Probe: C3- vs. C4-Linked Oxadiazoles

When a biological target shows sensitivity to the regioisomerism of piperidine-linked heterocycles, the C3 attachment of this compound provides a structurally defined control that is not easily interchangeable with the more common C4-linked piperidine oxadiazoles. This allows researchers to distinguish binding modes that are sensitive to the trajectory of the oxadiazole ring relative to the sulfonamide group .

Lipophilicity-Dependent Permeability and Cytotoxicity Profiling

With its computed logP of 2.6 and a 4-fluorobenzyl group providing additional hydrophobic surface, this compound is suited for panels designed to correlate lipophilicity with membrane permeability or off-target cytotoxicity, particularly when compared to less lipophilic oxadiazole counterparts .

Computational Benchmark for Flexible Oxadiazole Molecules

The presence of six rotatable bonds, a propylsulfonyl chain, and a benzyl-linked fluorophenyl ring makes this compound a valuable test case for benchmarking conformational sampling algorithms, free energy perturbation (FEP) calculations, or 3D-QSPR model development aimed at predicting the behavior of flexible, drug-like heterocycles .

Fragment-to-Lead Evolution Studies

As a 'lead-like' molecule that surpasses typical fragment size but retains favorable computational ADME predictors, this compound serves as an intermediate in fragment-to-lead evolution studies, helping medicinal chemistry teams understand the impact of adding a fluorobenzyl group and a propylsulfonyl-piperidine moiety to a core oxadiazole scaffold .

Application
Selection Property
Validation Focus
Regioisomer selectivity research
C3‑piperidine attachment and V‑shaped topology
Binding mode differentiation from C4‑linked analogs
Lipophilicity‑dependent assay panels
Moderate computed lipophilicity and 4‑fluorobenzyl surface
Membrane permeability and off‑target cytotoxicity correlation
Conformational sampling benchmark
Six rotatable bonds with flexible propylsulfonyl chain
Docking entropy and free energy perturbation calculations
Fragment‑to‑lead evolution studies
Lead‑like MW and favorable computed ADME predictors
Impact of substituent addition on oxadiazole scaffold properties
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